N-(2-amino-5-chlorophenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-amino-5-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-3-4-8(13)9(6-7)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEOFLMHVXVMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Carboxylic Acid Activation
The most common approach involves activating furan-2-carboxylic acid with coupling reagents to facilitate amide bond formation with 2-amino-5-chloroaniline. A microwave-assisted method using DMT/NMM/TsO⁻ (2,4,6-trimethylpyridinium 4-toluenesulfonate/N-methylmorpholine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents has been reported.
Procedure :
- Reactants : Furan-2-carboxylic acid (1.0 equiv), 2-amino-5-chloroaniline (1.2 equiv), DMT/NMM/TsO⁻ (1.5 equiv).
- Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
- Conditions : Microwave irradiation at 80°C for 15–30 minutes.
- Workup : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Stepwise Synthesis via Intermediate Formation
An alternative route involves synthesizing an activated ester of furan-2-carboxylic acid (e.g., NHS ester) before coupling with the amine.
Procedure :
- Ester Formation : Furan-2-carboxylic acid reacts with N-hydroxysuccinimide (NHS) and DCC (N,N'-dicyclohexylcarbodiimide) in DCM at 0°C for 2 hours.
- Amine Coupling : The NHS ester is treated with 2-amino-5-chloroaniline in tetrahydrofuran (THF) at room temperature for 12 hours.
- Purification : Column chromatography (ethyl acetate/hexane, 3:7).
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
The choice of catalyst and solvent significantly impacts reaction efficiency:
| Catalyst | Solvent | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|
| DMT/NMM/TsO⁻ | DMF | 80°C | 15 | 85 |
| EDC | DCM | 25°C | 120 | 78 |
| DCC/NHS | THF | 25°C | 720 | 72 |
Polar aprotic solvents like DMF enhance microwave-assisted reactions by improving reagent solubility, while DCM minimizes side reactions.
Temperature and Reaction Time
Microwave irradiation reduces reaction times from hours to minutes. For example, at 80°C, the reaction completes in 15 minutes with DMT/NMM/TsO⁻, whereas conventional heating requires 2–3 hours.
Characterization and Analytical Data
Spectroscopic Confirmation
IR Spectroscopy :
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
Purity and Stability
- HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient).
- Storage : Stable at 2–8°C under inert atmosphere.
Challenges and Mitigation Strategies
Side Reactions
Scalability
Microwave methods face scalability limitations. Batch processes using conventional heating with EDC/DMAP (4-dimethylaminopyridine) offer better scalability at the cost of longer reaction times.
Chemical Reactions Analysis
Types of Reactions: N-(2-amino-5-chlorophenyl)furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(2-amino-5-chlorophenyl)furan-2-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of furan-carboxamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain furan derivatives can inhibit the growth of resistant bacterial strains, including NDM-positive Acinetobacter baumannii. The mechanism involves interactions at the molecular level that disrupt bacterial cell functions .
- Anticancer Properties : The compound has been explored for its anticancer activities. In vitro studies have demonstrated that some furan derivatives display substantial growth inhibition against various cancer cell lines, indicating potential as anticancer agents .
Biological Research
The biological activities of this compound are being studied to understand its mechanism of action and therapeutic potential:
Chemical Synthesis
In synthetic organic chemistry, this compound serves as an intermediate for creating more complex organic molecules. Its unique functional groups allow for various chemical reactions:
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield nitro derivatives or reduction to produce amino derivatives, facilitating the synthesis of diverse chemical entities .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several furan derivatives, including those structurally related to this compound. The findings indicated that these compounds could effectively combat multi-drug resistant strains, with specific attention to their interaction with bacterial enzymes responsible for resistance mechanisms .
| Compound | MIC (µg/mL) | Activity against |
|---|---|---|
| A | 8 | E. coli |
| B | 16 | A. baumannii |
| C | 4 | K. pneumoniae |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of furan derivatives against human cancer cell lines. The study reported significant growth inhibition percentages for several compounds tested:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| X | SNB-19 | 86.61 |
| Y | OVCAR-8 | 85.26 |
| Z | NCI-H460 | 75.99 |
Mechanism of Action
The mechanism of action of N-(2-amino-5-chlorophenyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and chloro substituents on the phenyl ring may play a role in its binding affinity and specificity towards certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl-Furan Carboxamides
N-(4-Bromophenyl)furan-2-carboxamide
- Structure : Features a bromo substituent at the para position of the phenyl ring.
- Synthesis : Synthesized via reaction of furan-2-carbonyl chloride with 4-bromoaniline in dichloromethane (DCM) using triethylamine as a base, achieving 94% yield ().
- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter intermolecular interactions and solubility. This compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions to generate diverse aryl derivatives ().
N-(2-Nitrophenyl)furan-2-carboxamide
- Structure : Substituted with a nitro group at the ortho position.
- Crystallography : The nitro group induces a dihedral angle of 10.15° with the benzene ring, disrupting planarity of the carboxamide moiety. Intramolecular N–H···O interactions stabilize the conformation ().
5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
- Structure : Contains a methoxy group on the phenyl ring ().
- Properties: Methoxy’s electron-donating nature increases lipophilicity compared to the amino-chloro combination. SMILES: COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl ().
5-(2-Chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide
- Molecular Formula: C₁₇H₁₀Cl₃NO₂ ().
- Implications : Additional chlorine atoms may improve metabolic stability but increase molecular weight and steric hindrance.
Heterocyclic and Complex Analogs
(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide
- Structure : Incorporates a styryl group linked to the phenyl ring.
- Biological Relevance : Demonstrated chemopreventive activity in HCT116 colon cancer cells , likely due to enhanced π-π stacking interactions from the styryl moiety ().
5-(3,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide
Research Findings and Implications
- Synthetic Yields: Electron-donating substituents (e.g., methoxy) on boronic acids improve cross-coupling yields (), suggesting that the amino group in the target compound could enhance reactivity in similar reactions.
- Crystallographic Insights : Substituent position critically affects molecular planarity and intramolecular interactions, which may influence drug-receptor binding ().
Biological Activity
N-(2-amino-5-chlorophenyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. A comparative analysis demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 230 to 280 µg/mL, indicating promising potential as antimicrobial agents .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4a | E. coli | 280 |
| 4b | S. aureus | 265 |
| 4c | B. cereus | 230 |
| Doxorubicin | Standard Reference | - |
Anticancer Activity
The anticancer potential of this compound has been extensively investigated. In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma). The structure–activity relationship (SAR) has been analyzed to understand how different substituents affect the biological activity.
Case Study: Anti-Cancer Efficacy
In a study focusing on synthesized carbamothioyl-furan-2-carboxamide derivatives, it was found that compound 4d exhibited the highest anticancer activity with cell viabilities of 33.29%, 45.09%, and 41.81% against HepG2, Huh-7, and MCF-7 cell lines, respectively . This was compared to the standard drug doxorubicin, which showed a much lower cell viability percentage.
Table 2: Anti-Cancer Activity of Selected Compounds
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | Huh-7 | 45.09 |
| Doxorubicin | HepG2 | 0.62 |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems. The presence of amino and chloro substituents on the phenyl ring may enhance its binding affinity towards certain enzymes or receptors, facilitating its observed biological effects .
Q & A
Basic Research Question
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/ADP-Glo™ kits to quantify IC₅₀ values .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
How do substitution patterns on the phenyl ring influence the compound’s bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies require systematic modifications:
- Electron-withdrawing groups (e.g., -Cl at position 5): Enhance metabolic stability but may reduce solubility. Compare with analogs like N-(4-chlorophenyl)furan-2-carboxamide .
- Amino group positioning : The 2-amino substituent facilitates hydrogen bonding with target proteins (e.g., kinases), as seen in docking studies of similar carboxamides .
- Steric effects : Introduce bulky groups (e.g., trifluoromethyl) to assess steric hindrance in binding pockets .
What computational tools are recommended for predicting the ADMET properties of this compound?
Advanced Research Question
- Lipophilicity : Calculate logP values using SwissADME or MarvinSuite .
- Metabolic stability : Simulate cytochrome P450 interactions with Schrödinger’s ADMET Predictor .
- Toxicity : Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural fragments .
- Solubility : Employ COSMO-RS (Conductor-like Screening Model) for solvent-dependent solubility profiles .
How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
Advanced Research Question
Discrepancies often arise from:
- Polymorphism : Characterize crystalline forms via DSC (Differential Scanning Calorimetry) and PXRD .
- Solvent effects : Use Hansen Solubility Parameters (HSP) to optimize solvent blends (e.g., DMSO-water mixtures) .
- Experimental validation : Compare experimental HPLC-derived solubility with COSMO-RS predictions .
What strategies improve yield in multi-step syntheses of this compound derivatives?
Basic Research Question
- Protection/deprotection : Temporarily protect the amino group with Boc (tert-butyloxycarbonyl) during coupling steps to prevent side reactions .
- Catalytic optimization : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) to install substituents on the furan ring .
- In-line analytics : Monitor reactions via LC-MS or TLC to terminate at peak conversion .
How does the compound’s fluorescence profile impact its utility in cellular imaging?
Advanced Research Question
- Emission wavelength : Measure fluorescence spectra (excitation ~300–350 nm) to assess compatibility with common microscopy filters .
- Quantum yield : Compare with standards (e.g., fluorescein) to determine brightness in live-cell imaging .
- Photostability : Perform time-lapsed imaging under UV light to evaluate degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
